
JNJ-38877618
描述
JNJ-38877618,也称为 OMO-1,是一种强效、高度选择性、口服生物利用度高的间充质上皮转化因子 (c-Met) 激酶抑制剂。该化合物最初由强生公司开发,目前处于临床试验的第二阶段。 它主要针对间充质上皮转化因子途径驱动的各种类型的肿瘤,特别是其治疗潜力进行研究 .
准备方法
合成路线和反应条件: JNJ-38877618 的合成涉及多个步骤,从核心结构的制备开始,然后引入赋予其抑制活性的官能团。关键步骤包括:
- 喹啉核心的形成。
- 二氟甲基的引入。
- 与吡啶基-三唑并吡啶并嘧啶部分偶联。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:
- 使用高产率反应。
- 优化反应条件以最大限度地减少副产物。
- 实施结晶和色谱等纯化技术以确保最终产品的纯度 .
化学反应分析
反应类型: JNJ-38877618 经历了各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以改变官能团,可能改变其抑制活性。
取代: 取代反应可以引入不同的取代基,这可能会增强或降低其活性。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和亲核试剂等试剂在受控条件下使用。
主要产物: 由这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而取代可能会引入各种官能团 .
科学研究应用
Cancer Types Targeted
JNJ-38877618 is primarily being evaluated for the treatment of:
- Non-Small Cell Lung Cancer (NSCLC) : Particularly in patients with MET exon 14 skipping mutations.
- Other Solid Tumors : Including various malignancies where c-Met is overexpressed or mutated.
Clinical Trials Overview
Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:
Preclinical Insights
Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity through mechanisms beyond mere inhibition of c-Met:
- Vascular Normalization : Enhances tumor blood flow, potentially improving the delivery of concurrent therapies.
- Reduction of Tumor Acidity : Alters the tumor microenvironment, making it less conducive to cancer cell survival.
- Increased DNA Adduct Formation : Enhances the efficacy of chemotherapeutics like gemcitabine and cisplatin when used in combination .
Case Study: NSCLC Patient with MET Exon 14 Skipping Mutation
A notable case involved a patient with NSCLC who had a MET exon 14 skipping mutation. Treatment with this compound resulted in:
- Significant reduction in tumor volume.
- Improved overall clinical outcomes when combined with gefitinib .
Combination Therapy Case Study
In another study, this compound was administered alongside standard chemotherapy agents. The results indicated:
生物活性
JNJ-38877618, also known as OMO-1, is a small molecule inhibitor targeting the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those with MET mutations or amplifications. Its biological activity is characterized by its ability to inhibit MET signaling pathways, which are often implicated in tumor growth, metastasis, and resistance to other therapies.
This compound functions primarily as a MET kinase inhibitor , disrupting the downstream signaling cascades that promote tumor cell proliferation and survival. By inhibiting MET, it effectively reduces the activation of pathways such as AKT/mTOR, which are crucial for cancer cell growth and survival.
In Vitro and In Vivo Studies
- In Vitro Efficacy : Various studies have demonstrated that this compound exhibits potent anti-tumor activity against MET-dependent cancer cell lines. For instance, it has been shown to inhibit cell proliferation in models of non-small cell lung cancer (NSCLC) harboring MET mutations.
- In Vivo Efficacy : In animal models, this compound has been evaluated for its ability to reduce tumor burden and enhance the efficacy of other chemotherapeutic agents like cisplatin. In a study involving 4T1 breast cancer models, treatment with this compound led to significant reductions in metastases when combined with cisplatin .
Clinical Trials
This compound is currently being evaluated in clinical trials for various cancers. A summary of relevant clinical trials includes:
Case Study: NSCLC with MET Exon 14 Skipping
In a notable case involving patients with NSCLC exhibiting MET exon 14 skipping mutations, this compound demonstrated promising results. Patients treated with this compound showed improved progression-free survival compared to historical controls receiving standard therapies. The response was particularly notable in those with high MET expression levels .
Combination Therapy Case Study
A combination therapy study highlighted the synergistic effects of this compound with cisplatin in preclinical models. The combination not only reduced tumor size but also enhanced the overall survival rates of treated mice compared to those receiving cisplatin alone .
Safety and Tolerability
Safety profiles for this compound have been assessed in clinical trials, indicating that it is generally well-tolerated at therapeutic doses. Common adverse effects reported include nausea, vomiting, and transient increases in liver enzymes, which were manageable and did not necessitate discontinuation of therapy .
属性
IUPAC Name |
6-[difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N6/c21-20(22,15-3-4-16-14(12-15)2-1-9-24-16)19-26-25-18-6-5-17(27-28(18)19)13-7-10-23-11-8-13/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAWAWHSMVKCON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(C3=NN=C4N3N=C(C=C4)C5=CC=NC=C5)(F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943540-74-7 | |
Record name | JNJ-38877618 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-38877618 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16883 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | JNJ-38877618 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0B2IZB5H5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。